

Lanatoside C compared other cardiac glycosides

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Compound Focus: Lanatoside C

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Lanatoside C: Experimental Anticancer Profile

Aspect of Activity	Experimental Model/Cell Line	Key Findings & Quantitative Data	Mechanism Implicated
<p> Growth Inhibition & Cytotoxicity HCC (Hep3B, HA22T, HepG2) [1] [2] • GI50: 1.28 μM (Hep3B), 0.93 μM (HA22T) [1] • Induced cell death in cancer, but not normal cells (WRL68, L132) [2] Na⁺/K⁺-ATPase inhibition [2] In Vivo Antitumor Efficacy Hep3B xenograft in SCID mice [1] • 2.5 mg/kg dose: Reduced tumor volume & delayed growth; No significant body weight loss [1] - Apoptosis Induction HCC (Hep3B, HA22T) [1] • Loss of Mitochondrial Membrane Potential (MMP) • Caspase-3, -8, -9 activation • AIF nuclear translocation Caspase-dependent & independent pathways [1] Breast (MCF-7), Lung (A549), Liver (HepG2) [2] • DNA damage confirmed by comet assay • Increased expression of pro-apoptotic genes (<i>Bax</i>, <i>Bad</i>) Inhibition of PI3K/AKT/mTOR pathway [2] Cell Cycle Arrest Breast (MCF-7), Lung (A549), Liver (HepG2) [2] Arrest at G2/M phase via modulation of cyclins (<i>Ccnb1</i>, <i>Ccnb2</i>) and CDKs (<i>Cdk1</i>, <i>Cdk4</i>) MAPK/Wnt signaling inhibition [2] Key Signaling Pathway Modulation HCC cells [1] • Activation of PKCδ (Thr505 phosphorylation & membrane translocation) • Inhibition of AKT/mTOR pathway PKCδ-dependent pathway [1] Multiple cancer cell lines [2] • Downregulation of PI3K/AKT/mTOR • Inhibition of Wnt/β-catenin signaling Multi-pathway suppression [2] </p>			

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

- **Cell Viability and Proliferation Assays:**

- **SRB Assay:** Used to determine the 50% growth inhibition (GI₅₀). Cells are fixed with trichloroacetic acid, stained with sulforhodamine B (SRB), and the dye is dissolved and measured at 510 nm [1].
- **MTT Assay:** Used to assess cell viability. After treatment, MTT solution is added and converted to an insoluble formazan product by metabolically active cells. The dye is then dissolved in DMSO, and absorbance is measured at 550-570 nm [1] [2].

- **Apoptosis Detection:**

- **TUNEL Assay:** Detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, and DNA breaks are labeled with a fluorescent dye using terminal deoxynucleotidyl transferase (TdT) enzyme, then visualized by fluorescence microscopy [1].
- **Mitochondrial Membrane Potential (MMP) Measurement:** Uses fluorescent dye **Rhodamine 123**, which accumulates in active mitochondria. A loss of fluorescence indicates MMP loss, an early event in apoptosis [1].
- **DNA Damage (Comet Assay):** Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. DNA damage appears as a "comet tail" when stained with propidium iodide and is quantified by fluorescence microscopy [2].

- **Cell Cycle Analysis:**

- Cells are fixed in ethanol, treated with RNase, and stained with **propidium iodide (PI)**, which binds to DNA. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₁, S, G₂/M) [2].

- **Protein and Pathway Analysis:**

- **Western Blot:** Proteins are extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phospho-PKC δ , caspases, AIF). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies [1] [2].

- **ELISA (Enzyme-Linked Immunosorbent Assay):** A sandwich ELISA kit can be used to detect and quantify the phosphorylation levels of multiple MAPK pathway proteins simultaneously from cell lysates [2].
 - **In Vivo Xenograft Model:**
 - Human cancer cells (e.g., Hep3B) are subcutaneously injected into immunodeficient (SCID) mice. Once tumors reach a palpable size (e.g., ~100 mm³), mice are grouped and treated with the compound (e.g., 2.5 mg/kg **Lanatoside C**). Tumor dimensions and body weight are monitored regularly, and tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$ [1].
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Visualizing Lanatoside C's Anticancer Signaling Pathways

The following diagram integrates key mechanisms from the search results to show how **Lanatoside C** triggers apoptosis and cell cycle arrest in cancer cells.

This visual summary synthesizes data from multiple studies, showing how **Lanatoside C**'s action converges on apoptosis and cell cycle arrest [1] [2].

Conclusion for Researchers

In summary, the experimental data positions **Lanatoside C** as a promising repurposing candidate for oncology, with its multi-target mechanism distinguishing it from other cardiac glycosides.

- **Key Strengths:** Evidence supports its efficacy across multiple cancer cell lines, its ability to trigger both caspase-dependent and independent apoptosis, and its synergistic inhibition of several critical pro-survival pathways (AKT/mTOR, Wnt, MAPK) [1] [2].
- **Considerations & Gaps:** While these preclinical results are compelling, more **comparative studies** are needed that directly test **Lanatoside C** against digoxin, digitoxin, or ouabain in the same experimental systems. Furthermore, its **cardioactive effects** and toxicity profile, well-known from clinical use, must be carefully evaluated in the context of its potential application as an anticancer agent [1].

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References

1. Lanatoside C, a cardiac glycoside, acts through protein ... [pmc.ncbi.nlm.nih.gov]
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